molecular formula C15H14Cl2O3 B12340102 methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B12340102
M. Wt: 313.2 g/mol
InChI Key: LKPBSDUBXNOVSY-GWCFXTLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate is a synthetic organic compound. It is characterized by its unique structure, which includes a cyclohexene ring substituted with dichlorophenyl and methyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Substituents: The dichlorophenyl and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group can be introduced through esterification of the corresponding carboxylic acid with methanol.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible pharmacological activities, such as anti-inflammatory or analgesic effects.

    Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate can be compared with other cyclohexene derivatives, such as:
    • Methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxamide
    • Methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may differ from other similar compounds.

Properties

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

IUPAC Name

methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H14Cl2O3/c1-8-6-10(9-4-3-5-11(16)14(9)17)13(12(18)7-8)15(19)20-2/h3-5,7,10,13H,6H2,1-2H3/t10-,13-/m0/s1

InChI Key

LKPBSDUBXNOVSY-GWCFXTLKSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@@H](C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Canonical SMILES

CC1=CC(=O)C(C(C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.